molecular formula C14H22ClNO B1395496 3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride CAS No. 1220037-34-2

3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride

Cat. No. B1395496
M. Wt: 255.78 g/mol
InChI Key: NUAQLLCAWILVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride, also known as 3-TBP, is an organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid, and is soluble in both water and organic solvents. 3-TBP is widely used in organic synthesis due to its versatility and low cost.

Mechanism Of Action

The mechanism of action of 3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride is not well understood. However, it is thought to be related to its ability to form hydrogen bonds with other molecules, which allows it to interact with and modify the structure of other molecules. This allows it to act as a catalyst in various chemical reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride are not well understood. However, it has been shown to interact with a variety of receptors, enzymes, and other molecules in the body. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, which can have a variety of effects on the body.

Advantages And Limitations For Lab Experiments

The advantages of using 3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride in lab experiments include its low cost, its availability, and its versatility. It can be used in a variety of reactions and can be used as a starting material for the synthesis of a variety of compounds. The major limitation of 3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride is its lack of selectivity, which can lead to the formation of byproducts in some reactions.

Future Directions

The future directions for 3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride research include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research into the mechanism of action of 3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride could lead to a better understanding of its effects on the body and its potential uses in medicine. Finally, further research into the synthesis of 3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride could lead to more efficient and cost-effective methods for its production.

Scientific Research Applications

3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride is widely used in scientific research due to its versatility and low cost. It has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in molecular recognition processes. 3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride is also used in the synthesis of pharmaceutical intermediates and has been used as a starting material for the synthesis of various drugs.

properties

IUPAC Name

3-(3-tert-butylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-14(2,3)11-5-4-6-12(9-11)16-13-7-8-15-10-13;/h4-6,9,13,15H,7-8,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAQLLCAWILVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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